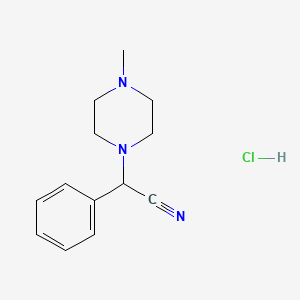
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Vue d'ensemble
Description
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl and a molecular weight of 216.67 g/mol . It is a solid substance that is typically stored at -20°C . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 1,5-dihydro-2,4-benzodioxepin with hydrazine in the presence of hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms .
Applications De Recherche Scientifique
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride can be compared with similar compounds such as:
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine: This compound lacks the hydrochloride group but shares similar core structures.
1,5-Dihydro-2,4-benzodioxepin derivatives: These compounds have variations in their functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Propriétés
IUPAC Name |
1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONAWOKMYEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COCO1)C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)




![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)

